molecular formula C21H21ClN4O4 B3884913 1-[(4-chlorophenyl)methyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide

1-[(4-chlorophenyl)methyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide

Cat. No.: B3884913
M. Wt: 428.9 g/mol
InChI Key: OIIOTHIMZFVVMA-FSJBWODESA-N
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Description

1-[(4-chlorophenyl)methyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, including 4-chlorobenzyl chloride and 2,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The first step involves the reaction of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazine.

    Cyclization: The intermediate is then subjected to cyclization with ethyl acetoacetate to form the pyrazole ring.

    Condensation: The final step involves the condensation of the pyrazole derivative with 2,4,5-trimethoxybenzaldehyde to form the desired compound.

Industrial production methods typically involve optimization of reaction conditions, such as temperature, pressure, and solvent selection, to maximize yield and purity.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring can be replaced with other substituents using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-chlorophenyl)methyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds like 1-(4-chlorophenyl)-3-(2,4,5-trimethoxyphenyl)pyrazole and 1-(4-chlorophenyl)-3-(2,4,5-trimethoxyphenyl)pyrazole-5-carboxamide share structural similarities but differ in their specific functional groups and biological activities.

    Amino-Pyrazoles: Amino-pyrazole derivatives, such as 3-amino-1-(4-chlorophenyl)-5-(2,4,5-trimethoxyphenyl)pyrazole, exhibit different reactivity and biological properties due to the presence of the amino group.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O4/c1-28-18-11-20(30-3)19(29-2)10-15(18)12-23-24-21(27)17-8-9-26(25-17)13-14-4-6-16(22)7-5-14/h4-12H,13H2,1-3H3,(H,24,27)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIOTHIMZFVVMA-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-chlorophenyl)methyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide

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